
4-(trifluorometil)benzoato de 6-(((5-(2-etilbutanamido)-1,3,4-tiadiazol-2-il)tio)metil)-4-oxo-4H-piran-3-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound known for its diverse applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable compound for research and industrial applications.
Aplicaciones Científicas De Investigación
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its antimicrobial and anticancer properties.
Industry: : Utilized in the manufacture of specialized polymers and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: : Starting with a thioamide and an appropriate diazonium salt.
Amidation: : Introducing the 2-ethylbutanamido group.
Thioetherification: : Formation of the thioether linkage with a pyranone derivative.
Esterification: : Final step involves esterification with 4-(trifluoromethyl)benzoic acid.
Conditions may vary, but generally include controlled temperatures, specific pH ranges, and the use of catalysts or solvents to improve yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Key steps may be conducted in large reactors with automated controls to ensure consistent quality. Recrystallization and chromatography are common purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction with agents like lithium aluminum hydride, converting certain functional groups without affecting the core structure.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring and the trifluoromethyl benzene moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Halides or other nucleophiles in the presence of catalysts.
Major Products
Sulfoxides and Sulfones: : From oxidation.
Amine Derivatives: : From reduction.
Substituted Pyranones: : From nucleophilic substitution.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: : Targets include specific enzymes and cellular receptors.
Pathways Involved: : It can interfere with cellular signaling pathways, protein synthesis, and DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Aminobenzylthio)pyran-4-one: : Similar in structure but lacks the trifluoromethyl group, altering its reactivity and biological activity.
2-(5-Bromothien-2-yl)-4,5-dihydrothiazole: : Shares the thiadiazole ring but has different substituents, leading to different chemical and biological properties.
Uniqueness
What sets 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. This uniqueness makes it a valuable target for further research and development.
Anything you’re particularly keen to explore more deeply?
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-5-7-14(8-6-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCICMQDQNUELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428392.png)
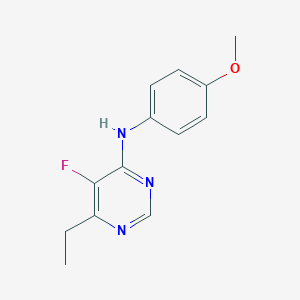
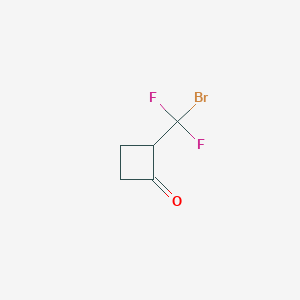
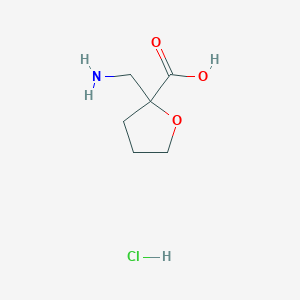
![{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid](/img/structure/B2428400.png)
![5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2428405.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
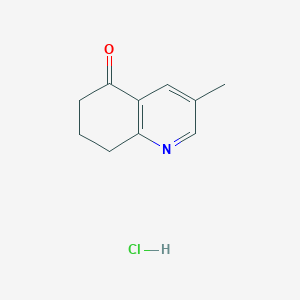
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
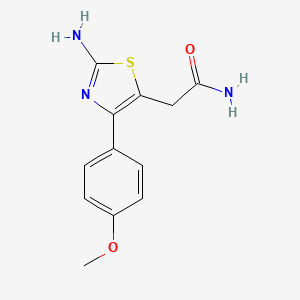
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
